WAY-260022

Übersicht

Beschreibung

WAY-260022 is an orally available and selective norepinephrine transporter protein inhibitor. It also displays inhibitory effects on serotonin and dopamine transporter proteins . This compound is primarily used in scientific research to study the effects of norepinephrine, serotonin, and dopamine transport inhibition.

Vorbereitungsmethoden

The synthetic route for WAY-260022 involves multiple steps, including the preparation of the mother liquor. For instance, 2 milligrams of the drug can be dissolved in 50 microliters of dimethyl sulfoxide to achieve a mother liquor concentration of 40 milligrams per milliliter . The industrial production methods for this compound are not widely documented, but it typically involves standard organic synthesis techniques used in pharmaceutical research.

Analyse Chemischer Reaktionen

WAY-260022 undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include dimethyl sulfoxide, polyethylene glycol, and Tween 80 . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

WAY-260022 has several scientific research applications, including:

Chemistry: It is used to study the inhibition of norepinephrine, serotonin, and dopamine transport proteins.

Biology: It helps in understanding the role of these transport proteins in various biological processes.

Medicine: It is used in preclinical studies to explore potential therapeutic effects for conditions related to neurotransmitter imbalances, such as depression and anxiety.

Industry: It is used in the development of new pharmaceuticals targeting neurotransmitter transport proteins .

Wirkmechanismus

WAY-260022 exerts its effects by selectively inhibiting the norepinephrine transporter protein. This inhibition prevents the reuptake of norepinephrine into presynaptic neurons, thereby increasing the concentration of norepinephrine in the synaptic cleft. It also displays inhibitory effects on serotonin and dopamine transporter proteins, which can influence the levels of these neurotransmitters in the brain .

Vergleich Mit ähnlichen Verbindungen

WAY-260022 is unique in its selective inhibition of norepinephrine transporter proteins while also affecting serotonin and dopamine transport proteins. Similar compounds include:

A 77636 hydrochloride: A selective dopamine D1 receptor agonist.

J-147: A neuroprotective drug candidate with effects against Alzheimer’s disease.

Etilevodopa hydrochloride: A prodrug of levodopa with significant brain penetration.

MLS1547: A highly efficacious agonist of G protein-biased dopamine D2 receptor.

Triflupromazine hydrochloride: An antipsychotic medication that acts as a dopamine D1/D2 receptor antagonist.

Trazpiroben: A selective dopamine D2/D3 receptor antagonist used in the study of gastroparesis.

These compounds differ in their specific targets and therapeutic applications, highlighting the unique properties of this compound in neurotransmitter transport inhibition.

If you have any further questions or need more details, feel free to ask!

Eigenschaften

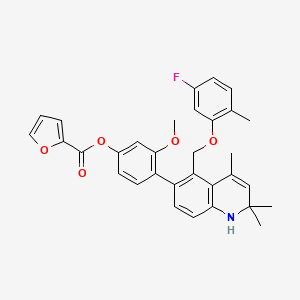

Molekularformel |

C21H31F3N2O2 |

|---|---|

Molekulargewicht |

400.5 g/mol |

IUPAC-Name |

1-[(1S)-2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol |

InChI |

InChI=1S/C21H31F3N2O2/c1-15-12-26(13-16(2)25-15)14-19(20(27)9-4-3-5-10-20)17-7-6-8-18(11-17)28-21(22,23)24/h6-8,11,15-16,19,25,27H,3-5,9-10,12-14H2,1-2H3/t15-,16+,19-/m1/s1 |

InChI-Schlüssel |

ZNDZJNVJUAKEQC-JTDSTZFVSA-N |

SMILES |

CC1CN(CC(N1)C)CC(C2=CC(=CC=C2)OC(F)(F)F)C3(CCCCC3)O |

Isomerische SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C[C@H](C2=CC(=CC=C2)OC(F)(F)F)C3(CCCCC3)O |

Kanonische SMILES |

CC1CN(CC(N1)C)CC(C2=CC(=CC=C2)OC(F)(F)F)C3(CCCCC3)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

WAY-260022; WAY 260022; WAY260022; NRI-022; NRI 022; NRI022; |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

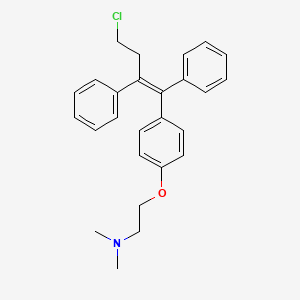

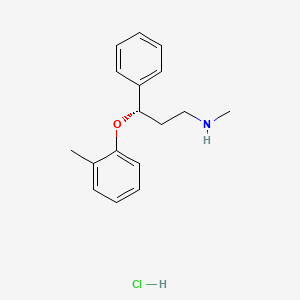

![2-[[1-(4-CHLOROPHENYL)CYCLOHEXYL]OXY]ETHYL(DIETHYL)AMMONIUM CHLORIDE](/img/structure/B1683205.png)